REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:20])[CH2:3][CH2:4][CH2:5][NH:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([NH:13][CH3:14])=[O:12])=[CH:9][C:8]=1[N+:17]([O-])=O>C(O)C.[C].[Pd]>[NH2:17][C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][C:7]=1[NH:6][CH2:5][CH2:4][CH2:3][N:2]([CH3:20])[CH3:1])[C:11]([NH:13][CH3:14])=[O:12] |f:2.3|
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
CN(CCCNC1=C(C=C(C(=O)NC)C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 14 hours under a hydrogen gas atmosphere at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the catalyst was removed out by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)NC)C=CC1NCCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |